3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
Overview
Description
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C14H18BNO4 and its molecular weight is 275.11 g/mol. The purity is usually 95%.
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Biological Activity
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo[d]oxazole moiety linked to a dioxaborolane group. Its molecular formula is with a molecular weight of 235.09 g/mol. The presence of the dioxaborolane enhances its solubility and stability in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing dioxaborolane derivatives. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A study indicated that compounds with similar structures exhibited growth inhibition in over 70% of evaluated cancer cell lines with GI50 values often below 0.01 µM .
Compound | Cell Line Tested | GI50 Value (µM) | Mechanism of Action |
---|---|---|---|
3-Methyl-5-(dioxaborolan) | A549 (lung cancer) | <0.01 | Induces apoptosis via caspase activation |
Similar Derivative | MDA-MB-435 (melanoma) | 0.229 | Inhibits tubulin polymerization |
The primary mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Studies have shown that treatment with dioxaborolane derivatives leads to increased caspase-3 activation in cancer cells, indicating the induction of apoptosis .
- Tubulin Polymerization Inhibition : Certain derivatives have been found to inhibit tubulin polymerization significantly. For example, one study reported that specific compounds inhibited tubulin assembly by up to 65.4%, comparable to established agents like CA-4 .
- Cell Cycle Arrest : Flow cytometry analyses demonstrated that these compounds could induce cell cycle arrest in human myeloid leukemia cell lines, contributing to their antiproliferative effects .
Case Studies
- Study on Antiproliferative Activity : A comprehensive analysis was conducted on various benzo[b]furan derivatives related to the compound . The introduction of methyl groups at specific positions was correlated with enhanced antiproliferative activity against multiple cancer types .
- Structure-Activity Relationship (SAR) : Research focused on the SAR of dioxaborolane derivatives revealed that modifications at specific positions significantly influenced their biological activity. For instance, the presence of bulky groups at the boron center improved solubility and bioavailability while maintaining potency against cancer cells .
Properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11-10(8-9)16(5)12(17)18-11/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXBZTDHBOGQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)N3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220696-32-1 | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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